For-Phe-OMe
CAS No.: 2311-21-9
Cat. No.: VC21541938
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2311-21-9 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | methyl (2S)-2-formamido-3-phenylpropanoate |
Standard InChI | InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 |
Standard InChI Key | OPHMCBWUQRAKEO-JTQLQIEISA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)NC=O |
SMILES | COC(=O)C(CC1=CC=CC=C1)NC=O |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC=O |
Chemical Identity and Structure
For-Phe-OMe, also known as N-Formyl-L-phenylalanine methyl ester, is a formylated and esterified derivative of the amino acid phenylalanine. The compound has a well-defined chemical identity with specific physical and chemical characteristics:
Property | Value |
---|---|
CAS Number | 2311-21-9 |
Molecular Formula | C₁₁H₁₃NO₃ |
Molecular Weight | 207.23 g/mol |
Solubility | Soluble in DMSO |
Storage Recommendation | -20°C |
Synthesis and Chemical Transformations
The synthesis of For-Phe-OMe typically involves a sequential process beginning with phenylalanine. The synthetic pathway usually proceeds through the formation of phenylalanine methyl ester (Phe-OMe) followed by N-formylation of the amino group. Specialized reaction conditions are necessary to maintain the stereochemical integrity of the amino acid during these transformations.
One notable chemical transformation of For-Phe-OMe is its conversion into isonitrile derivatives. This conversion can be accomplished using triphosgene in combination with N-methylmorpholine, a method that effectively maintains stereochemical purity with minimal racemization . This property makes For-Phe-OMe particularly valuable in stereoselective synthetic applications where maintaining the L-configuration is essential.
For-Phe-OMe can also serve as a building block in peptide synthesis. The formyl group functions as a protecting group for the amino terminus, while the methyl ester facilitates coupling reactions at the carboxyl terminus. These features allow For-Phe-OMe to be incorporated into more complex peptide structures through controlled deprotection and coupling steps.
Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 4.8256 mL |
5 mM | 0.9651 mL |
10 mM | 0.4826 mL |
To enhance solubility, particularly in challenging solvents, heating the sample to 37°C followed by ultrasonic bath treatment can be effective . The preferred solvent for For-Phe-OMe is DMSO, which provides good solubility while maintaining compound stability.
Related Compounds and Structural Analogs
For-Phe-OMe exists within a family of formylated and esterified amino acids and peptides, each with distinctive properties and applications:
For-Asp-Phe-OMe
For-Asp-Phe-OMe (N-formylaspartylphenylalanine methyl ester or N-Formylaspartam) is a related dipeptide with the following properties:
Property | Value |
---|---|
CAS Number | 33605-76-4 |
Molecular Formula | C₁₅H₁₈N₂O₆ |
Molecular Weight | 322.313 g/mol |
Melting Point | 138-141°C |
Boiling Point | 643.5°C at 760 mmHg |
Density | 1.295 g/cm³ |
This compound has been referenced in multiple research publications, indicating its relevance in chemical and biochemical studies .
N-Methylated Derivatives
N-methylated derivatives of For-Phe-OMe represent another important class of related compounds. The synthesis of N-methylated peptides often involves the preparation of intermediates such as L-N-(Me)Phe-OMe, which can be prepared by treating Boc-L-Phe-OMe with methyl iodide and sodium hydride . These N-methylated derivatives are valuable in the development of peptides with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.
Synthetic Applications in Peptide Chemistry
For-Phe-OMe serves as a valuable building block in peptide synthesis, particularly in the preparation of biologically active peptides and peptidomimetics.
Incorporation into Larger Peptides
The process of incorporating For-Phe-OMe into larger peptide structures typically involves selective deprotection followed by coupling reactions. In the synthesis of N-methylated peptides, for example, dipeptide units can be prepared by coupling N-methylated phenylalanine methyl esters with protected amino acids using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride . These dipeptide units can then be elaborated into larger structures through sequential deprotection and coupling steps.
Role in β-Sheet Formation
Formylated and esterified amino acids, including phenylalanine derivatives, can participate in the formation of secondary structures such as β-sheets. X-ray diffraction studies have characterized β-hairpin conformations and extended β-pleated sheet assemblies formed by synthetic peptides containing modified amino acids . These structural motifs are important in understanding protein folding and designing peptide-based materials with defined structural properties.
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